molecular formula C12H16ClNO2S B14166921 1-(4-Chlorophenyl)sulfonylazepane CAS No. 339066-44-3

1-(4-Chlorophenyl)sulfonylazepane

Cat. No.: B14166921
CAS No.: 339066-44-3
M. Wt: 273.78 g/mol
InChI Key: BLQUKBZPVFQOCF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)sulfonylazepane is an organic compound characterized by the presence of a sulfonyl group attached to an azepane ring, with a 4-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)sulfonylazepane typically involves the reaction of 4-chlorobenzenesulfonyl chloride with azepane under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

4-Chlorobenzenesulfonyl chloride+AzepaneThis compound+HCl\text{4-Chlorobenzenesulfonyl chloride} + \text{Azepane} \rightarrow \text{this compound} + \text{HCl} 4-Chlorobenzenesulfonyl chloride+Azepane→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)sulfonylazepane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)sulfonylazepane involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)sulfonylazepane
  • 1-(4-Nitrophenyl)sulfonylazepane
  • 1-(4-Fluorophenyl)sulfonylazepane

Comparison: 1-(4-Chlorophenyl)sulfonylazepane is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its methoxy, nitro, and fluoro analogs, the chlorine substituent can affect the compound’s electronic properties and its interactions with other molecules.

Properties

CAS No.

339066-44-3

Molecular Formula

C12H16ClNO2S

Molecular Weight

273.78 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonylazepane

InChI

InChI=1S/C12H16ClNO2S/c13-11-5-7-12(8-6-11)17(15,16)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2

InChI Key

BLQUKBZPVFQOCF-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl

solubility

11.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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